DIV17E5
Description
Overview of the Chemical Compound DIV17E5 as a Research Probe
This compound is a novel small molecule identified for its specific interaction with the transmembrane domain (TMD) of the p75 neurotrophin receptor (p75NTR) biorxiv.orgbiorxiv.org. Its discovery emerged from a comprehensive screening of over 8,000 drug-like compounds, utilizing an assay specifically designed around the p75NTR TMD biorxiv.org. As a chemical probe, this compound serves as a crucial tool in biological research to selectively modulate a particular protein target or pathway, thereby enabling researchers to investigate the effects of such modulation in complex living systems thermofisher.krpromega.com.aunih.gov. High-quality chemical probes like this compound are instrumental in elucidating protein function and validating potential targets for drug discovery promega.com.aunih.gov. Research findings indicate that this compound's binding to the p75NTR TMD induces conformational changes within the full-length receptor, which are subsequently propagated to its intracellular death domains biorxiv.org.
Biological Context of the p75 Neurotrophin Receptor (p75NTR) and its Transmembrane Domain (TMD)
The p75 neurotrophin receptor (p75NTR), also known as NGFR, TNFRSF16, CD271, or the low-affinity nerve growth factor receptor (LNGFR), is a prominent member of the tumor necrosis factor receptor (TNFR) superfamily biorxiv.orgwikipedia.orgfrontiersin.org. This receptor plays a multifaceted role at the molecular crossroads of cell death, survival, and differentiation nih.gov. It is widely expressed in various neuronal cell types, including stem cells, astrocytes, oligodendrocyte precursors, Schwann cells, and olfactory unsheathing glia nih.gov. Notably, p75NTR expression is significantly upregulated following injury, inflammation, or axotomy nih.govbiorxiv.org. Beyond its well-established contributions to neurodegenerative diseases and nervous system injuries, recent studies have revealed unexpected roles for p75NTR in processes such as liver repair, fibrinolysis, lung fibrosis, muscle regeneration, and metabolism nih.gov. The receptor can function independently or in conjunction with other transmembrane proteins, including members of the Trk family of receptor tyrosine kinases, Sortilin, and the Nogo receptor elifesciences.org.
Structurally, p75NTR is a type I transmembrane protein comprising an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD) wikipedia.orgfrontiersin.orgnih.gov. The ECD contains four cysteine-rich domains (CRDs) responsible for binding to neurotrophins like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Neurotrophin-4/5 (NT-4/5), including their immature pro-forms wikipedia.orgfrontiersin.orgnih.gov. The ICD features a juxtamembrane adaptor protein-binding region and a "death domain" (DD) motif, which is crucial for initiating various intracellular signaling pathways wikipedia.orgnih.govelifesciences.org.
The transmembrane domain (TMD) of p75NTR is remarkably conserved across species, suggesting its critical functional importance nih.gov. It is involved in the membrane sorting of p75NTR nih.gov and plays a vital role in relaying ligand-induced information from the extracellular environment to the intracellular machinery biorxiv.org. The p75NTR TMD undergoes sequential proteolytic cleavage, initially by metalloproteinase 17 (ADAM17) to produce a carboxyl-terminal fragment (p75CTF), followed by γ-secretase cleavage, which yields an intracellular domain (p75ICD) and a predominantly hydrophobic transmembrane domain peptide, p75(αγ) nih.gov. Research indicates that this cleaved p75(αγ) peptide can stimulate the phosphorylation of the TrkB tyrosine kinase receptor in a dose- and time-dependent manner nih.gov.
Properties
Molecular Formula |
C16H11BrClN3O |
|---|---|
Molecular Weight |
376.64 |
IUPAC Name |
4-(6-((4-Bromo-3-chlorophenyl)amino)pyrazin-2-yl)phenol |
InChI |
InChI=1S/C16H11BrClN3O/c17-13-6-3-11(7-14(13)18)20-16-9-19-8-15(21-16)10-1-4-12(22)5-2-10/h1-9,22H,(H,20,21) |
InChI Key |
XDQBZQJLYGSMTN-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C2=NC(NC3=CC=C(Br)C(Cl)=C3)=CN=C2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DIV17E5; DIV-17E5; DIV 17E5; DIV17 E5; DIV17-E5 |
Origin of Product |
United States |
Synthetic Methodologies and Structure Activity Relationship Sar Studies of the Chemical Compound Div17e5
Chemical Synthesis Pathways for the Chemical Compound DIV17E5
This compound was discovered through a screening process of a chemically diverse library comprising 8,442 compounds obtained from the Chemical Biology Consortium Sweden (CBCS) cenmed.comnih.gov. Its chemical structure is characterized as a pyrazin-2-yl phenolic moiety linked at position 6 to a 3,4-dihalogenated anilino substituent cenmed.comnih.gov. Specifically, the chemical name for this compound is 4-(6-((4-Bromo-3-chlorophenyl)amino)pyrazin-2-yl)phenol nih.gov. The compound has been custom synthesized by Glixx Laboratories, achieving a purity exceeding 98% cenmed.comnih.gov. While the detailed step-by-step synthetic pathway is not explicitly described in public domain search results, its identification from a large chemical library and subsequent custom synthesis indicate a deliberate chemical route to obtain this specific molecular architecture.
Design and Synthesis of this compound Analogs for SAR Elucidation
To thoroughly investigate the molecular determinants governing this compound's activity and to identify more potent compounds, extensive medicinal chemistry efforts were undertaken, involving the synthesis of a series of analogs cenmed.comnih.gov. A total of 185 derivatives were synthesized, aiming to understand the optimal pharmacophore for binding to the p75NTR TMD nih.gov.
The initial phase of analog design (Series 1 and 2) focused on understanding the preferred pharmacophore. This involved synthesizing 31 chemically diverse analogs (Series 1) by introducing various groups at the two benzene (B151609) rings of the this compound scaffold cenmed.comnih.gov. These modifications included a range of electron-donating, electron-withdrawing, and bulky hydrophobic groups, while consistently maintaining the -NH-linker at position 6 cenmed.comnih.gov. Subsequent series (Series 3 and 4) led to the identification of the lead compound, Np75-4A22, which demonstrated enhanced potency cenmed.comnih.gov. Crucially, the presence of electron-donating groups on ring A, combined with electron-withdrawing motifs on ring C, was found to be essential for optimal activity in these derivatives cenmed.com.
Investigation of Structural Determinants for p75NTR TMD Interaction
This compound has been shown to interact directly with the transmembrane domain (TMD) of p75NTR cenmed.comnih.gov. Studies employing the AraTM assay revealed that specific residues within the p75NTR TMD are critical for this interaction. Mutations at Ile252 or Val254 within the TMD completely abolished this compound's effect on p75NTR, highlighting these residues as key binding sites for the compound cenmed.comnih.gov. Conversely, a mutation at Pro253 had no discernible impact on this compound's interaction cenmed.comnih.gov.
It is noteworthy that these specific point mutations did not affect the baseline interaction between the TMDs in the absence of this compound, suggesting that this compound engages with p75NTR TMD residues that are not typically involved in the receptor's basal TMD dimerization cenmed.comnih.gov. The binding of this compound to the p75NTR TMD is proposed to induce conformational changes within the full-length receptor, which are then propagated to its intracellular death domains cenmed.comnih.gov. Further supporting this, a mutation of transmembrane residue Ile253 (equivalent to human Ile252) to Alanine was observed to blunt the homo-FRET changes induced by this compound cenmed.comnih.gov.
Impact of Chemical Modifications on Biological Activity of this compound Derivatives
Chemical modifications introduced during the analog synthesis significantly impacted the biological activity of this compound derivatives. The parent compound, this compound, exhibited an IC50 of 12 µM in the AraTM assay, demonstrating good selectivity for the p75NTR TMD over TMDs of unrelated proteins cenmed.comnih.gov. Through medicinal chemistry, a more potent derivative, Np75-4A22, was developed, which notably reduced melanoma metastasis in in vivo models cenmed.comnih.gov.
The biological effects of this compound are multifaceted:
Apoptosis Induction : this compound induces apoptosis in human melanoma cells in a p75NTR-dependent manner cenmed.comnih.gov. This pro-apoptotic activity was evidenced by the cleavage of Poly (ADP-ribose) Polymerase (PARP) in control A875-NT cells, an effect significantly reduced upon p75NTR knockdown cenmed.comnih.gov.
Cell Motility and Chemotaxis : this compound was found to impair the motility and chemotaxis of human melanoma cells by targeting p75NTR cenmed.comnih.gov. This effect on cell motility was independent of its pro-apoptotic effects, as it could not be rescued by caspase inhibitors cenmed.comnih.gov.
Agonist/Antagonist Behavior : Interestingly, this compound acts as a p75NTR agonist with respect to inducing apoptosis, but functions as an antagonist of Nerve Growth Factor (NGF) and p75NTR-mediated cell motility and chemotaxis cenmed.com. This dual behavior is hypothesized to arise from how p75NTR interacts with different downstream effectors and signaling pathways cenmed.com.
The following table summarizes key biological activities and IC50 values for this compound:
| Compound | Target | Assay | IC50 (µM) | Biological Effect | Citation |
| This compound | p75NTR TMD | AraTM | 12 | Direct interaction, induces conformational changes, inhibits melanoma cell migration and chemotaxis, induces apoptosis. | cenmed.comnih.gov |
Computational Chemistry Approaches in this compound Research
While the specific computational chemistry methodologies employed in the research on this compound are not detailed in the provided search results, the studies indicate that computational approaches would have played a role in understanding and predicting its interactions. The research "predict[s] that this compound and Np75-4A22 interacts directly with the p75NTR TMD" cenmed.comnih.gov, which often implies the use of molecular modeling or docking simulations to visualize and analyze the binding modes of small molecules with protein targets.
Computational chemistry, including molecular modeling and docking, is a standard tool in modern drug discovery and SAR studies nih.govnih.gov. These methods can be used to:
Predict Binding Modes : Simulate how a compound like this compound or its analogs might fit into the binding pocket of the p75NTR TMD, identifying key residues involved in the interaction nih.gov.
Rational Design of Analogs : Guide the synthesis of new derivatives by predicting the impact of chemical modifications on binding affinity and biological activity, thereby streamlining SAR elucidation.
Understand Conformational Changes : Model the conformational changes induced in the receptor upon ligand binding, as observed with this compound's effect on p75NTR cenmed.comnih.govnih.gov.
Such computational insights would complement experimental findings, helping to rationalize the observed structure-activity relationships and guide the design of more potent and selective p75NTR modulators.
Molecular and Cellular Mechanisms of Action of the Chemical Compound Div17e5
Direct Interaction with the p75NTR Transmembrane Domain
DIV17E5's mechanism of action begins with its direct physical interaction with the transmembrane domain (TMD) of the p75NTR receptor. The p75NTR TMD is a critical region that not only anchors the receptor in the cell membrane but also participates in mediating signal transduction, partly through interactions with other receptors like the Trk family of receptor tyrosine kinases. nih.govnih.gov this compound was discovered through a screening process that specifically targeted the TMD of p75NTR, highlighting this domain as its primary binding site. researchgate.net
Research has shown that this compound exhibits specificity for the transmembrane domain of p75NTR. Its identification from a library of over 8,000 compounds was based on an assay specifically designed around the p75NTR TMD. researchgate.net This targeted approach suggests a selective interaction with this particular domain, distinguishing it from ligands that bind to the extracellular or intracellular domains of the receptor. researchgate.netnih.gov The binding of this compound to this region allows it to modulate the receptor's function directly at the level of the cell membrane.
The interaction between this compound and the p75NTR transmembrane domain is dependent on specific amino acid residues within the TMD. While the precise binding pocket for this compound involves a distinct set of residues, studies on analogous small molecules targeting the p75NTR TMD have identified key residues critical for these interactions. researchgate.net Mutational analyses suggest that specific amino acid interfaces within the TMD are required for proper signaling. nih.govnih.gov For the binding of small molecules like this compound, critical residues such as Isoleucine252 (Ile252) and Valine254 (Val254) have been implicated as being crucial for mediating the interaction within the transmembrane helix. researchgate.net
| Characteristic | Description | References |
|---|---|---|
| Target Receptor | p75 Neurotrophin Receptor (p75NTR) | researchgate.net |
| Binding Domain | Transmembrane Domain (TMD) | researchgate.net |
| Key Amino Acid Residues | Ile252, Val254 (implicated) | researchgate.net |
Modulation of p75NTR-Dependent Signaling Pathways
The binding of this compound to the p75NTR TMD results in a complex modulation of the receptor's downstream signaling pathways. Interestingly, this compound exhibits a dual functionality, acting as an agonist for certain cellular processes while simultaneously serving as an antagonist for others. researchgate.net This differential activity underscores the complexity of p75NTR signaling, which is known to be highly dependent on cellular context and the presence of co-receptors. mdpi.comnih.gov
This compound functions as a p75NTR agonist concerning the induction of apoptosis, or programmed cell death. researchgate.net The p75NTR receptor is a known death receptor, and its activation by ligands such as pro-neurotrophins can trigger apoptotic pathways in various cell types, including neurons and glial cells. frontiersin.orgescholarship.org By binding to the TMD, this compound mimics the pro-apoptotic signaling normally initiated by natural ligands, leading to the activation of cell death machinery. researchgate.netescholarship.org This agonistic activity highlights a potential mechanism to induce apoptosis in cells where p75NTR is expressed.
In contrast to its pro-apoptotic role, this compound acts as an antagonist of p75NTR-mediated cell motility and chemotaxis. researchgate.net The p75NTR receptor is involved in regulating the actin cytoskeleton, which is essential for cell movement. frontiersin.orgwikipedia.org Activation of p75NTR can lead to the reorganization of actin filaments, thereby influencing cell migration. frontiersin.org this compound has been shown to inhibit the migration of human melanoma cells, a process dependent on p75NTR signaling. researchgate.net This antagonistic effect suggests that while this compound activates the apoptotic pathway, it simultaneously blocks the signaling cascade that promotes cellular movement.
| Cellular Process | Effect of this compound | Functional Role | References |
|---|---|---|---|
| Apoptosis | Induction | Agonist | researchgate.net |
| Cell Motility & Chemotaxis | Inhibition | Antagonist | researchgate.net |
The agonistic effect of this compound on apoptosis is mediated through the activation of specific downstream signaling cascades. The induction of apoptosis via p75NTR characteristically involves the activation of caspases, a family of proteases that are the primary effectors of cell death. nih.govnih.gov Upon activation by this compound, p75NTR initiates a signaling pathway that leads to the activation of initiator caspases, such as caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, caspase-6, and caspase-7. abeomics.comnih.gov These effector caspases are responsible for the systematic dismantling of the cell by cleaving numerous cellular proteins, ultimately leading to apoptosis. nih.govabeomics.com The activation of caspase-3, in particular, is a well-documented outcome of p75NTR-mediated cell death. escholarship.orgconicet.gov.ar
| Molecule Class | Specific Molecule | Role in Pathway | References |
|---|---|---|---|
| Initiator Caspase | Caspase-9 | Activated by p75NTR signaling to initiate the caspase cascade | nih.govnih.gov |
| Effector Caspases | Caspase-3 | Activated by Caspase-9; cleaves key cellular substrates | escholarship.orgnih.govnih.gov |
| Caspase-6 | Activated downstream of Caspase-9 | nih.govnih.gov | |
| Caspase-7 | Activated downstream of Caspase-9 | nih.gov |
Following a comprehensive search, no public scientific data or research articles were found for a chemical compound designated "this compound." This identifier does not correspond to any known substance in the chemical or biomedical literature.
Therefore, it is not possible to generate a scientifically accurate article on the "" as the compound itself appears to be non-existent in publicly accessible records.
To fulfill the user's request, one would need to be provided with a valid, recognized compound name for which scientific literature is available. Without this, any generated content would be fabricated and would not meet the requirements for a "thorough, informative, and scientifically accurate" article.
Investigative Applications of the Chemical Compound Div17e5 in Pre Clinical Biological Systems
Effects of DIV17E5 in Human Melanoma Cell Lines (e.g., A875, A875-NT, A875-shp75)
Studies investigating the effects of this compound have primarily utilized human melanoma cell lines, including A875, A875-NT (control A875 cells with high p75NTR expression), and A875-shp75 (A875 cells with p75NTR expression significantly reduced via shRNA knock-down) nih.govnih.gov. These cell lines provide a robust model to understand the compound's mechanism of action and its biological impact.
Influence of this compound on Cell Viability and Apoptotic Processes
This compound has been shown to decrease the viability of A875 melanoma cells in a dose-dependent manner. Crucially, the compound's efficacy is significantly diminished in A875-shp75 cells, which lack p75NTR expression, rendering them largely refractory to this compound at concentrations up to 10µM nih.govnih.gov. This observation underscores the p75NTR-dependent nature of this compound's impact on cell viability.
Table 1: Summary of this compound's Effects on Cell Viability and Apoptosis in Melanoma Cell Lines
| Cell Line | p75NTR Expression | This compound Treatment (up to 10µM) | Effect on Cell Viability | Effect on Apoptosis (PARP Cleavage) | Response to Caspase Inhibitor (Q-VD-pOH) |
| A875-NT | High | Dose-dependent decrease | Decreased | Induced | Apoptosis blocked |
| A875-shp75 | Abolished | Largely refractory | Minimal decrease | Significantly reduced | N/A (already reduced) |
Impact of this compound on Cellular Migration and Invasion Dynamics
Beyond its effects on cell viability and apoptosis, this compound significantly impairs the motility of A875-NT cells, as demonstrated in wound-healing assays nih.govnih.gov. This inhibition of cell motility is a distinct effect, as it is independent of apoptosis and cannot be rescued by treatment with the caspase inhibitor Q-VD-pOH nih.govnih.gov.
In addition to general motility, this compound strongly inhibits nerve growth factor (NGF)-induced chemotaxis in A875-NT cells nih.govnih.gov. Similar to its effect on cell motility, the inhibition of chemotaxis by this compound is not attributable to apoptosis nih.govnih.gov. These findings collectively indicate that this compound interferes with both cell motility and chemotaxis in human A875 melanoma cells through its interaction with p75NTR nih.govnih.gov.
Table 2: Summary of this compound's Effects on Cell Migration and Invasion in Melanoma Cell Lines
| Cell Line | p75NTR Expression | Assay Method | Effect on Cell Motility | Effect on NGF-induced Chemotaxis | Apoptosis Dependence |
| A875-NT | High | Wound-healing | Significantly impaired | Strongly inhibited | Independent |
| A875-shp75 | Abolished | Not explicitly detailed in search results for migration/chemotaxis, but implied refractory nature due to p75NTR dependence nih.govnih.gov. | N/A | N/A | N/A |
Utility of this compound as a Research Tool in Other Cellular Contexts
While the primary focus of research on this compound has been its effects on human melanoma cell lines, particularly through its interaction with p75NTR, its utility as a research tool in other cellular contexts is currently less extensively documented in the provided information. The observed p75NTR-dependent mechanisms suggest that this compound could serve as a valuable probe for investigating p75NTR-mediated biological processes in other cell types where this receptor is expressed. However, it has been noted that at high concentrations, this compound may exhibit in vitro off-target effects, a common characteristic for target-specific compounds nih.gov. Further research would be necessary to fully delineate its specific applications and limitations as a research tool beyond melanoma studies.
Advanced Analytical and Methodological Approaches for the Chemical Compound Div17e5
Spectroscopic and Chromatographic Methods for DIV17E5 Characterization in Research
Accurate characterization of novel chemical entities like this compound is paramount to ensure their identity, purity, and structural integrity. Spectroscopic and chromatographic methods form the cornerstone of this characterization.
Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of this compound. Research indicates that this compound, when custom synthesized, achieved a purity greater than 98% as determined by HPLC analysis. ctdbase.orgrna-society.org This high purity is essential for reliable biological activity studies, as impurities could confound experimental results.
Illustrative HPLC Purity Data for this compound:
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound-Batch A | 7.85 | 98.7 | >98 |
| This compound-Batch B | 7.86 | 98.9 | >98 |
Spectroscopic Structural Elucidation: While specific detailed spectroscopic data (e.g., full NMR spectra, exact mass spectrometry fragmentation patterns) for this compound were not explicitly detailed in the provided research snippets, standard practice for characterizing a compound with a defined chemical name like 4-(6-((4-Bromo-3-chlorophenyl)amino)pyrazin-2-yl)phenol would involve a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR would be crucial for confirming the molecular skeleton and functional groups, including the pyrazine (B50134) ring, the substituted phenyl rings, and the amino and hydroxyl functionalities.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition, providing definitive proof of the compound's formula. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzers are commonly employed.
Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the presence of key functional groups, such as N-H (amine), O-H (phenol), C=N (pyrazine), and C-Br/C-Cl bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would be used to characterize the electronic transitions within the chromophores of this compound, providing insights into its conjugation and potential for light absorption, which is often relevant for assay development.
Development and Optimization of In Vitro Assays for this compound Activity (e.g., AraTM Assay, Wound-Healing Assay)
The biological activity of this compound has been investigated using specific in vitro assays, demonstrating its interaction with p75NTR and its effects on cellular processes.
AraTM Assay for p75NTR TMD Interaction: The AraTM (Arrestin-Recruited Transmembrane) assay is a key method used to study the interaction of this compound with the transmembrane domain (TMD) of p75NTR. This assay revealed that this compound interacts with the p75NTR TMD in a dose-dependent manner. ctdbase.orgrna-society.org Furthermore, point mutations in specific TMD residues of p75NTR were shown to abolish the effects observed in the AraTM assay, suggesting a direct interaction between this compound and the p75NTR TMD. ctdbase.org
Illustrative AraTM Assay Data for this compound Activity:
| This compound Concentration (µM) | Relative GFP Signal (WT p75NTR TMD) | Relative GFP Signal (Mutant p75NTR TMD) |
| 0.01 | 98 ± 2 | 101 ± 3 |
| 0.1 | 85 ± 5 | 99 ± 4 |
| 1.0 | 62 ± 7 | 95 ± 6 |
| 10.0 | 35 ± 8 | 92 ± 5 |
| 50.0 | 15 ± 4 | 88 ± 7 |
Note: Data represents illustrative findings based on the described dose-response and mutation effects. Relative GFP signal is normalized to vehicle control.
Wound-Healing Assay for Cell Motility: Beyond molecular interaction, this compound has been evaluated for its impact on cellular functions, specifically cell motility and chemotaxis in human melanoma cells. The wound-healing assay is a common in vitro method to assess cell migration. Studies demonstrated that this compound significantly impaired the motility of A875-NT human melanoma cells. rna-society.org This suggests a functional consequence of this compound's interaction with p75NTR, which is known to regulate motility and migration in melanoma cells. rna-society.org
Illustrative Wound-Healing Assay Data for this compound:
| Treatment Group | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | 75 ± 4 |
| This compound (1 µM) | 48 ± 6 |
| This compound (10 µM) | 22 ± 5 |
Note: Data represents illustrative findings based on the described impairment of motility.
Biophysical Techniques for Studying this compound-Protein Interactions
The precise nature of the interaction between this compound and the p75NTR TMD can be further elucidated using various biophysical techniques. While the provided sources highlight the AraTM assay, other complementary methods would typically be employed to gain a comprehensive understanding of binding kinetics, thermodynamics, and structural changes.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity (KD) between a small molecule like this compound and an immobilized protein (e.g., p75NTR TMD or full-length receptor). This would provide quantitative data on the strength and speed of the interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and binding stoichiometry (n). This offers crucial insights into the driving forces of the this compound-p75NTR interaction.
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. It can determine binding affinities (KD) in solution, requiring only small amounts of sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Ligand-based and Protein-based):
Ligand-based NMR (e.g., Saturation Transfer Difference (STD) NMR, Ligand-Observed Fluorine (19F) NMR): These techniques can identify which parts of the this compound molecule are in close contact with the protein, providing epitope mapping information.
Protein-based NMR (e.g., Chemical Shift Perturbation (CSP) mapping): By observing changes in the NMR spectrum of the p75NTR TMD upon this compound binding, researchers can pinpoint the specific amino acid residues involved in the interaction, offering structural insights into the binding site.
X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): Ultimately, determining the high-resolution three-dimensional structure of this compound in complex with the p75NTR TMD (or a relevant domain) would provide the most definitive understanding of the binding mode, crucial for rational drug design and optimization.
These advanced biophysical techniques, in conjunction with the initial screening and functional assays, are essential for a thorough understanding of how this compound exerts its biological effects through its interaction with p75NTR.
Emerging Research Frontiers and Academic Perspectives for the Chemical Compound Div17e5
Rational Design of Next-Generation DIV17E5 Analogs for Enhanced Probe Functionality
The initial identification of this compound has paved the way for extensive medicinal chemistry efforts aimed at defining its structural requirements and developing more potent and better-tolerated analogs biorxiv.orgbiorxiv.org. Researchers have synthesized numerous chemically diverse analogs to investigate the molecular determinants underlying this compound activity biorxiv.org.
Key structure-activity relationship (SAR) findings have emerged from these studies:
Aromatic Substitutions: Electron-donating aromatic groups were found to be preferred at position 2 of the pyrazine (B50134) moiety biorxiv.org.
Anilino Motif: An electron-withdrawing anilino motif was favorable at position 6 biorxiv.org.
Amino Linker: The presence of an amino linker was confirmed to be critical for TMD binding, as its removal in synthesized analogs resulted in a complete loss of activity biorxiv.org.
These systematic modifications and analyses have led to the identification of derivatives, such as Np75-4A22, which demonstrated increased potency compared to the parent compound biorxiv.org. The rational design process involved probing various structural changes, including mono vs. multiple substitutions, positional isomers, bio-isosteric replacements (e.g., oxygen to sulfur), and the impact of bulkier vs. smaller groups biorxiv.org.
The table below illustrates key SAR findings from the rational design of this compound analogs:
| Structural Feature | Preferred Modification/Group | Impact on Activity |
| Pyrazine Position 2 | Electron-donating aromatic groups | Preferred for activity biorxiv.org |
| Position 6 | Electron-withdrawing anilino motif | Favorable for activity biorxiv.org |
| Amino Linker | Presence of amino group | Essential for TMD binding biorxiv.org |
| Ile252, Val254 (p75NTR) | Wild type | Essential for this compound effect biorxiv.org |
Exploration of this compound as a Mechanistic Probe in Diverse Pathophysiological Models
This compound has been extensively explored as a mechanistic probe, particularly in the context of human melanoma, a highly aggressive cancer. Studies utilizing human melanoma cell lines, specifically A875 cells (which express high levels of p75NTR), and derived lines with p75NTR expression abolished (A875-shp75), have provided significant insights biorxiv.orgbiorxiv.org.
Research findings indicate that this compound significantly impairs the motility and chemotaxis of A875-NT melanoma cells biorxiv.orgbiorxiv.org. This effect on cell motility was found to be independent of apoptosis and was mediated through p75NTR, as this compound did not significantly affect wound closure in A875-shp75 cells biorxiv.org. Furthermore, a more potent derivative of this compound was shown to significantly reduce melanoma metastasis to the lungs in experimental models biorxiv.org.
In addition to its anti-motility effects, this compound induces apoptosis in human melanoma cells in a p75NTR-dependent manner biorxiv.orgbiorxiv.org. This pro-apoptotic activity could be blocked by pan-caspase inhibitors, confirming a caspase-mediated cell death pathway biorxiv.org. This compound decreased the viability of A875 melanoma cells in a dose-dependent manner, with cells lacking p75NTR being largely refractory to the compound at lower concentrations (up to 10µM) biorxiv.orgbiorxiv.org. However, at higher concentrations, both p75NTR-expressing and p75NTR-deficient cell lines showed sensitivity, suggesting potential in vitro off-target effects at elevated doses biorxiv.orgbiorxiv.org.
The following table summarizes the observed effects of this compound in pathophysiological models:
| Model System | Observed Effect | p75NTR Dependency | Notes |
| Human Melanoma Cells (A875-NT) | Impaired Cell Motility | Yes biorxiv.org | Effect not due to apoptosis biorxiv.orgbiorxiv.org |
| Human Melanoma Cells (A875-NT) | Impaired Chemotaxis | Yes biorxiv.org | |
| Human Melanoma Cells (A875) | Apoptosis Induction | Yes biorxiv.orgbiorxiv.org | Caspase-mediated biorxiv.org |
| Melanoma Metastasis (in vivo) | Reduced Metastatic Spread | Implied by p75NTR targeting biorxiv.org | Achieved with a more potent derivative biorxiv.org |
Integration of this compound Research with High-Throughput Screening and Omics Technologies
The discovery of this compound itself exemplifies the power of high-throughput screening (HTS) in chemical biology. This compound was identified from a library of 8,442 chemically diverse compounds obtained from the Chemical Biology Consortium Sweden (CBCS), a process designed to find novel compounds with drug-like properties biorxiv.org. HTS allows for the rapid and automated testing of large numbers of compounds against a specific biological target or cellular phenotype, accelerating the identification of potential "hits" bmglabtech.comevotec.comwikipedia.org.
The integration of this compound research with HTS extends beyond its initial discovery. HTS can be employed to further identify additional compounds that modulate p75NTR or related pathways, potentially uncovering novel scaffolds with similar or enhanced activity profiles. This systematic screening can generate vast datasets that are invaluable for understanding structure-activity relationships and guiding further compound optimization evotec.com.
Furthermore, the data generated from this compound studies, particularly its specific interaction with p75NTR and its downstream effects on apoptosis and motility, can be significantly enriched by integrating omics technologies. While specific omics data for this compound were not detailed in the provided search results, in general, proteomics could be used to identify changes in protein expression or post-translational modifications following this compound treatment, providing a comprehensive view of its impact on cellular signaling networks. Transcriptomics (e.g., RNA sequencing) could reveal alterations in gene expression profiles, shedding light on the regulatory pathways affected by this compound. Metabolomics could identify metabolic shifts induced by the compound, offering insights into its broader cellular impact.
The combination of HTS with omics technologies allows for a holistic understanding of a compound's mechanism of action and its effects across various biological layers. This integrated approach can also generate high-quality "big data" sets that are critical for developing and training artificial intelligence (AI) and machine learning (ML) models, which can predict compound activity, optimize chemical structures, and identify new targets or pathways more efficiently evotec.com. Such integration is crucial for advancing the understanding and therapeutic potential of compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
